molecular formula C30H26O6 B13451309 Phochinenin I

Phochinenin I

Cat. No.: B13451309
M. Wt: 482.5 g/mol
InChI Key: RFTPCBOZYGBWAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phochinenin I involves the isolation of the compound from the whole plant of Pholidota chinensis. The process includes extensive spectroscopic investigations such as 1D and 2D NMR and HR-EIMS to elucidate its structure . The synthetic routes typically involve the extraction of the plant material followed by purification using chromatographic techniques.

Industrial Production Methods

The use of high-performance liquid chromatography (HPLC) on an optically active stationary phase could be employed to separate the racemates and obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Phochinenin I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of phenanthrenequinones, while reduction reactions could yield dihydrophenanthrene derivatives.

Mechanism of Action

The mechanism of action of Phochinenin I involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Phochinenin I is unique among its class of compounds due to its specific structural features and biological activities. Similar compounds include other dimeric 9,10-dihydrophenanthrene derivatives such as Phochinenin K, gymconpin C, and flavanthrin . These compounds share some structural similarities but differ in their specific substituents and biological activities.

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique structural features and biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

3-[4-hydroxy-2-[2-(3-hydroxyphenyl)ethyl]-6-methoxyphenyl]-7-methoxyphenanthrene-2,5-diol

InChI

InChI=1S/C30H26O6/c1-35-23-12-20-9-8-18-13-26(33)25(16-24(18)29(20)27(34)15-23)30-19(11-22(32)14-28(30)36-2)7-6-17-4-3-5-21(31)10-17/h3-5,8-16,31-34H,6-7H2,1-2H3

InChI Key

RFTPCBOZYGBWAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)C4=C(C=C(C=C4OC)O)CCC5=CC(=CC=C5)O)O)O

Origin of Product

United States

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